Biotin-PEG4-Hydrazide
Overview
Description
Biotin-PEG4-Hydrazide is a biotinylation reagent that contains a hydrazide group and a four-unit polyethylene glycol (PEG) spacer arm. This compound is particularly useful for labeling glycoproteins and other molecules containing aldehyde or oxidizable sugar groups. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond, making it an effective tool for biotinylation in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-Hydrazide typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable linker molecule that contains a PEG spacer.
Introduction of Hydrazide Group: The activated biotin is then reacted with a hydrazide-containing compound to introduce the hydrazide functional group.
The reaction conditions often involve mild acidic buffers, such as sodium acetate, to facilitate the formation of hydrazone linkages. The reactions are usually carried out at a pH range of 4 to 6 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using PEG linkers.
Hydrazide Introduction: The activated biotin is then reacted with hydrazide compounds under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-Hydrazide primarily undergoes the following types of reactions:
Condensation Reactions: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.
Reduction Reactions: The hydrazone bonds can be further reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.
Common Reagents and Conditions
Sodium Periodate: Used to oxidize sugar groups in glycoproteins to form aldehyde groups.
Aniline: Enhances the efficiency of hydrazide-aldehyde reactions.
Sodium Cyanoborohydride: Reduces hydrazone bonds to secondary amine bonds.
Major Products Formed
Hydrazone Bonds: Formed between the hydrazide group and aldehyde or ketone groups.
Secondary Amines: Formed by the reduction of hydrazone bonds.
Scientific Research Applications
Biotin-PEG4-Hydrazide has a wide range of applications in scientific research, including:
Glycoprotein Labeling: Used to biotinylate glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins.
Cell Surface Labeling: Biotinylates and isolates cell surface glycoproteins without permeating cell membranes.
Protein Interaction Studies: Facilitates the study of protein-protein interactions by enabling the biotinylation of target proteins.
Drug Delivery: Enhances the solubility and stability of biotinylated molecules, making it useful in drug delivery systems.
Mechanism of Action
Biotin-PEG4-Hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups to form stable hydrazone bonds. This reaction is facilitated by the hydrophilic PEG spacer, which imparts water solubility and reduces aggregation of the biotinylated molecules .
Comparison with Similar Compounds
Similar Compounds
Hydrazide-LC-Biotin: Contains a long-chain hydrocarbon spacer arm, which may reduce steric hindrance in biotin-binding assays.
Hydrazide-Biotin: The simplest reagent with the shortest possible spacer arm.
Uniqueness of Biotin-PEG4-Hydrazide
This compound is unique due to its hydrophilic PEG spacer arm, which enhances the solubility and reduces aggregation of biotinylated molecules. This property makes it particularly useful for applications requiring high solubility and stability .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJJOWIACLJAQ-ZWOKBUDYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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